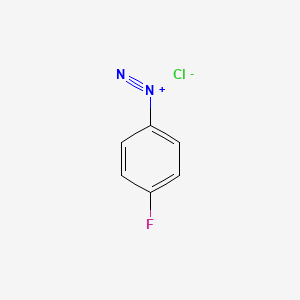

Benzenediazonium, 4-fluoro-, chloride

Vue d'ensemble

Description

Benzenediazonium, 4-fluoro-, chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-fluoro substitution on the benzene ring adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-fluoro-, chloride typically involves the diazotization of 4-fluoroaniline. The process begins with the reaction of 4-fluoroaniline with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound .

Industrial Production Methods

In industrial settings, the preparation of diazonium salts is scaled up by maintaining strict temperature control and using large reaction vessels. The reaction mixture is often cooled using ice-salt baths to ensure the stability of the diazonium salt. The resulting product is then purified through filtration and washing with cold solvents to remove impurities .

Analyse Des Réactions Chimiques

Balz–Schiemann Reaction

4-fluoro-benzenediazonium chloride undergoes fluorination via the Balz–Schiemann reaction when treated with tetrafluoroboric acid (HBF₄). This reaction proceeds via diazonium tetrafluoroborate intermediate formation, followed by thermal decomposition to yield 1,4-difluorobenzene:

Reaction Pathway :

Key Findings :

-

Substituent Effects : The para-fluoro group stabilizes the diazonium ion via electron-withdrawing effects, reducing decomposition rates compared to unsubstituted analogs .

-

Solvent Impact : Reactions in chlorobenzene (PhCl) achieve higher yields (72–95%) than in hexane due to better solubility of intermediates .

-

Thermal Conditions : Optimal yields occur at 60–80°C for 3–82 hours, depending on solvent and substituent placement .

Table 1: Balz–Schiemann Reaction Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| PhCl | 70–80 | 16–82 | 74–90 | |

| Hexane | 60–70 | 3–58 | 35–83 |

Sandmeyer-Type Halogenation

The diazonium group can be replaced by halides (Cl, Br, I) via Sandmeyer reactions . For example, treatment with CuCN/KCN yields 4-fluorobenzonitrile:

Reaction Pathway :

Key Findings :

-

Electron-Withdrawing Effects : The para-fluoro group enhances electrophilicity at the diazonium site, accelerating substitution .

-

Byproducts : Competitive formation of 4-fluorophenol occurs if traces of water are present .

Diazo Coupling Reactions

4-fluoro-benzenediazonium chloride participates in azo coupling with electron-rich aromatics (e.g., phenol, aniline), forming brightly colored azo dyes:

Reaction Pathway :

Key Findings :

-

Regioselectivity : Coupling occurs predominantly at the para position of the substrate relative to activating groups (e.g., –OH, –NH₂) .

-

Applications : Resultant azo compounds are used in dyes and pH indicators .

Table 2: Azo Coupling Substrates and Products

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | 4-Fluoro-4′-hydroxyazobenzene | 65–78 | |

| N,N-Dimethylaniline | 4-Fluoro-4′-(N,N-dimethyl)azobenzene | 70–85 |

Hydrolysis to Phenols

Heating 4-fluoro-benzenediazonium chloride in aqueous media generates 4-fluorophenol:

Reaction Pathway :

Key Findings :

-

Kinetics : Hydrolysis is slower than for non-fluorinated analogs due to reduced electrophilicity at the diazonium carbon .

Reduction to Aryl Hydrazines

Treatment with hypophosphorous acid (H₃PO₂) reduces the diazonium group to a hydrazine:

Reaction Pathway :

Key Findings :

Gomberg–Bachmann Arylation

In the presence of nitrobenzene, 4-fluoro-benzenediazonium chloride forms biaryl compounds via radical intermediates:

Reaction Pathway :

Key Findings :

Applications De Recherche Scientifique

Benzenediazonium, 4-fluoro-, chloride has several applications in scientific research:

Mécanisme D'action

The mechanism of action of benzenediazonium, 4-fluoro-, chloride involves the formation of a highly reactive diazonium ion (-N₂⁺) that can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the replacement of the diazonium group with other nucleophiles or the formation of azo bonds with aromatic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenediazonium chloride: Lacks the 4-fluoro substitution, making it less reactive in certain substitution reactions.

Benzenediazonium tetrafluoroborate: More stable than the chloride salt and often used in fluorination reactions.

Uniqueness

The presence of the 4-fluoro substitution in benzenediazonium, 4-fluoro-, chloride enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules and materials .

Propriétés

IUPAC Name |

4-fluorobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSVHPRRLRBPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439889 | |

| Record name | Benzenediazonium, 4-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-71-4 | |

| Record name | Benzenediazonium, 4-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.